Alpha Dipeptide

Description

Historical Context of Dipeptide Research

The scientific journey into the world of peptides began in the early 20th century, closely tied to the initial efforts to understand the structure of proteins. numberanalytics.com The pioneering work of German chemist Emil Fischer was instrumental; he was the first to synthesize dipeptides, a crucial step that helped to elucidate the nature of the peptide bond and the polymeric structure of proteins. numberanalytics.com

Cyclic dipeptides, also known as diketopiperazines (DKPs), were discovered even earlier, in 1880, and were also studied by Fischer. nih.gov For a considerable period, these molecules were largely dismissed by the scientific community as mere artifacts or products of protein degradation. nih.gov A significant milestone in understanding peptide structure came nearly half a century ago from G.N. Ramachandran, who used a simple dipeptide model (specifically N-acetyl-alanyl-N'-methylamide) to analyze the conformational possibilities of a polypeptide chain. pnas.org This work led to the creation of the now-famous Ramachandran plot, a fundamental tool in structural biology that maps the sterically allowed torsion angles (φ and ψ) for amino acid residues in a protein. pnas.org The first crystal structure of a cyclic dipeptide was successfully reported in 1938, providing concrete evidence of their defined three-dimensional shapes. nih.gov

Evolution of Alpha Dipeptide Study Paradigms

The perception and study of alpha dipeptides have undergone a significant evolution. Initially, they were viewed through a narrow lens as the simplest building blocks of proteins. numberanalytics.com The prevailing paradigm for many years considered them to be biologically inert intermediates or, in the case of cyclic dipeptides, insignificant degradation byproducts. nih.gov

A major paradigm shift occurred as researchers began to discover that many dipeptides possess distinct biological activities that are not found in their constituent amino acids. mdpi.com This realization transformed them from passive components into active biomolecules worthy of study in their own right. The work of Ramachandran also established a new paradigm, positioning the dipeptide as a critical model system for understanding the fundamental principles of protein folding and conformation. pnas.org

In recent decades, research has shifted again towards functional applications. One modern paradigm involves the concept of "functional mimicry," where alpha dipeptides are modified—for instance, by incorporating β-amino acids to create α/β-peptides—to replicate the function of larger bioactive peptides while offering enhanced stability against enzymatic degradation. nih.gov Another innovative approach is "drug-based peptide design" (DBPD), a strategy that involves constructing dipeptides that are structurally analogous to known non-peptide drugs to create novel therapeutic agents. nih.govmdpi.com Most recently, the advent of large-scale genomics and proteomics has ushered in a new era of study, where the distribution and frequency of dipeptide sequences across entire proteomes are analyzed to trace the evolutionary origins of the genetic code and protein structure. researchgate.netpreprints.org

Significance of Alpha Dipeptides in Biomolecular Research

The importance of alpha dipeptides in biomolecular research is multifaceted, extending far beyond their role as protein constituents. Their significance can be summarized in several key areas:

Fundamental Structural Units: They remain the quintessential building blocks for proteins, and understanding their properties is essential for biochemistry. numberanalytics.com

Models for Protein Folding: The dipeptide unit is an invaluable and simplified model for studying the conformational dynamics, intramolecular forces, and solvent interactions that govern the folding of complex proteins. pnas.orgtaylorandfrancis.com

Bioactive Molecules: Many dipeptides exhibit specific and potent biological activities. mdpi.com They can function as neurotransmitters, antioxidants, and signaling molecules. Cyclic dipeptides, in particular, are recognized as "privileged scaffolds" in medicinal chemistry due to their rigid, stable structures that can be decorated with various functional groups to create targeted drugs. nih.gov

Therapeutic Development: Their low molecular weight, potential for oral availability, and ability to be transported across biological barriers make them attractive candidates for drug development. nih.govresearchgate.net Researchers are actively designing dipeptide-based drugs for a range of conditions. researchgate.net

Prebiotic Chemistry: In the study of the origins of life, the formation of dipeptides from simple amino acids under simulated prebiotic conditions (such as those involving solar flares or volcanic activity) is a critical area of investigation to understand how life's first polymers may have formed. cambridge.orgacs.org

Scope and Objectives of Current this compound Research

Contemporary research on alpha dipeptides is vibrant and expansive, with several key objectives driving the field forward. The primary goals include the development of novel synthesis methodologies, the exploration of new therapeutic applications, and the use of dipeptides as tools to probe fundamental biological questions.

One major focus is the creation of more efficient and environmentally friendly synthesis techniques. While traditional chemical synthesis is effective, it often requires multiple protection and deprotection steps, leading to waste. researchgate.net Current research is aimed at refining enzymatic synthesis, nonribosomal peptide synthetase-based methods, and fermentative processes to produce dipeptides sustainably. mdpi.comresearchgate.net This includes exploring unconventional strategies like inverse N→C directional synthesis. orgsyn.org

In the therapeutic arena, the objective is to design and identify dipeptides with specific physiological functions. This includes searching for novel dipeptides with applications as antihypertensives, neuroprotective agents, and antiallergic compounds. researchgate.netmdpi.com A significant amount of research is dedicated to creating dipeptide-based ligands for specific biological targets, such as the translocator protein (TSPO) for the development of anxiolytic drugs. mdpi.com

Furthermore, alpha dipeptides continue to be central to basic research. Scientists are using them to build novel biomaterials, such as self-assembling hydrogels. nih.govarabjchem.org In evolutionary biology, a key objective is to use large-scale analysis of dipeptide sequences in modern organisms to reconstruct the history of the genetic code and the emergence of primordial proteins. preprints.org

Interactive Data Table: Examples of Biologically Active Dipeptides This table summarizes some well-known alpha dipeptides and their recognized biological functions, illustrating the diverse roles these simple molecules play.

| Dipeptide | Constituent Amino Acids | Noted Biological Activity/Application | Reference(s) |

| Aspartame | L-Aspartic Acid, L-Phenylalanine | Artificial sweetener | mdpi.com, researchgate.net |

| Carnosine | β-Alanine, L-Histidine | Antioxidant, pH buffer in muscle tissue | mdpi.com |

| Ala-Gln | L-Alanine, L-Glutamine | Nutritional supplement, stable source of glutamine | mdpi.com, researchgate.net |

| Gly-Tyr | Glycine (B1666218), L-Tyrosine | Can be degraded to individual amino acids for nutrition | mdpi.com |

| His-Glu | L-Histidine, L-Glutamic Acid | Investigated for antiallergic effects by inhibiting degranulation | mdpi.com |

Interactive Data Table: Modern Research Focus on Alpha Dipeptides This table highlights key areas of current research, the primary objectives, and representative examples from recent studies.

| Research Area | Primary Objective | Example Study Focus | Reference(s) |

| Therapeutics | Design of novel drugs with high specificity and low toxicity. | Development of dipeptide ligands (e.g., GD-102) for the TSPO receptor as potential anxiolytics. | mdpi.com |

| Sustainable Synthesis | Develop green and cost-effective production methods. | Use of enzymes like α-amino acid ester acyltransferase for biosynthesis. | mdpi.com |

| Prebiotic Chemistry | Understand the abiotic formation of peptides on early Earth. | Studying the formation of Ala-Ala dipeptide induced by simulated solar flare irradiance. | cambridge.org |

| Evolutionary Biology | Trace the origin and evolution of the genetic code. | Analyzing dipeptide chronologies in proteomes to link protein structure to the operational RNA code. | preprints.org |

| Biomaterials | Create new functional materials from biological building blocks. | Investigating the self-assembly of thyminyl dipeptides to form supramolecular networks. | arabjchem.org |

Properties

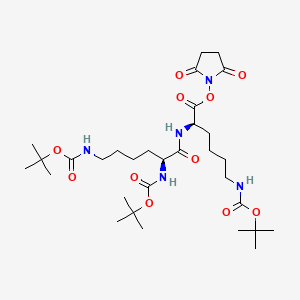

Molecular Formula |

C31H53N5O11 |

|---|---|

Molecular Weight |

671.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C31H53N5O11/c1-29(2,3)44-26(41)32-18-12-10-14-20(35-28(43)46-31(7,8)9)24(39)34-21(25(40)47-36-22(37)16-17-23(36)38)15-11-13-19-33-27(42)45-30(4,5)6/h20-21H,10-19H2,1-9H3,(H,32,41)(H,33,42)(H,34,39)(H,35,43)/t20-,21+/m0/s1 |

InChI Key |

ZDIKERNQOVRGTB-LEWJYISDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies of Alpha Dipeptides

Synthetic Approaches to Alpha-Dipeptides

Chemical synthesis provides a robust and versatile platform for the creation of a wide array of alpha-dipeptides. These methods allow for the incorporation of non-natural amino acids and precise control over the peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Alpha-Dipeptides

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are made, offering a streamlined process for creating peptide chains. masterorganicchemistry.combachem.com In this method, the C-terminus of an amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. masterorganicchemistry.combachem.com Each cycle of amino acid addition involves the deprotection of the Nα-protecting group, washing steps to remove excess reagents and byproducts, and the coupling of the next protected amino acid. bachem.com This technique simplifies purification, as the growing peptide remains attached to the solid support throughout the synthesis. bachem.com

The two most common protecting group strategies in SPPS are the Boc/Bzl and Fmoc/tBu methods. masterorganicchemistry.com The Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, using a base like piperidine, and the use of trifluoroacetic acid (TFA) for the final cleavage from the resin, which is easier to handle than the hydrofluoric acid (HF) used in the Boc/Bzl strategy. masterorganicchemistry.com

SPPS has been successfully adapted for the synthesis of specific dipeptides. For instance, the dipeptide Histidine-β-Alanine has been synthesized using trityl chloride resin as the solid support with N-9-fluorenylmethyloxycarbonyl-N-trityl-L-histidine and tert-butyloxycarbonyl-β-alanine-OH as the amino acid derivatives. scielo.br Furthermore, SPPS has been utilized to create depsipeptides, which contain ester bonds in their backbone, by incorporating protected α-hydroxy acids onto a resin. rsc.org

| Resin Type | Protecting Group Strategy | Key Features | Application Example |

| Trityl Chloride Resin | Fmoc/Boc | Allows for mild cleavage conditions. scielo.br | Synthesis of Histidine-β-Alanine. scielo.br |

| Wang Resin | Boc | Used for coupling α-hydroxy acids. rsc.org | Synthesis of depsipeptides. rsc.org |

| Rink Amide PS-Resin | Fmoc/tBu | Standard resin for Fmoc-based SPPS. csic.es | Synthesis of a C-terminal hGH-derived peptide. csic.es |

Solution-Phase Synthesis Strategies

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), was the standard method before the advent of SPPS. masterorganicchemistry.com This approach involves carrying out the reaction in a homogenous solvent system. While it can be more labor-intensive due to the need for purification after each step, it remains a valuable technique, particularly for large-scale synthesis of short peptides. masterorganicchemistry.comresearchgate.net

A typical solution-phase synthesis of a dipeptide involves several key steps: the protection of the amino group of one amino acid and the carboxyl group of the other, activation of the free carboxyl group, formation of the peptide bond, and finally, the removal of the protecting groups. researchgate.netmdpi.com Various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and titanium tetrachloride (TiCl4), are used to facilitate the formation of the amide bond. masterorganicchemistry.commdpi.com Microwave-assisted protocols have been developed to accelerate these reactions, leading to high yields in shorter timeframes. mdpi.com For example, the use of TiCl4 as a condensing agent in pyridine (B92270) with microwave irradiation has been shown to be an efficient method for synthesizing N-protected dipeptides. mdpi.com

| Coupling Agent | Solvent | Key Features |

| Titanium Tetrachloride (TiCl4) | Pyridine | Efficient for N-protected dipeptides under microwave irradiation. mdpi.com |

| DIC/HONB | DMF | Rapid microwave-assisted protocol with no racemization. mdpi.com |

| TBTU/HOBt/DIEA | Water | First solution-phase synthesis in neat water under microwave irradiation. mdpi.com |

Emerging Synthetic Routes for Alpha Dipeptide Analogues

Recent advancements in synthetic organic chemistry have led to the development of novel methods for creating this compound analogues, often incorporating unique structural features. These emerging routes offer advantages in terms of efficiency, novelty, and the ability to access complex molecular architectures.

Photolytic methods utilize light energy to drive chemical reactions, offering a mild and often highly specific route for bond formation. In the context of dipeptide synthesis, photocatalysis has been exploited to generate reactive intermediates that can then couple to form the desired peptide linkage. One such approach involves the photolytic coupling of chromium-aminocarbene complexes to create dipeptides. researchgate.net

Another innovative strategy is the photocatalyzed Giese reaction, which has been successfully used to synthesize α-C-glycosyl alanine (B10760859) analogues. nih.gov This method generates a C-glycosyl radical via photocatalysis, which then reacts with dehydroalanine (B155165) derivatives. nih.gov Researchers have developed two distinct protocols, one employing a copper(I) complex that facilitates a rapid reaction, and another using a ruthenium(II) complex for substrates that might inhibit the copper catalyst. nih.gov This dual-catalyst system provides a versatile route to a library of valuable α-C-glycosyl alanines, which are important building blocks for creating modified peptides. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, including peptide synthesis. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.comrsc.org

A novel method for solution-phase peptide synthesis combines the use of titanium tetrachloride (TiCl₄) as a condensing agent with microwave heating. mdpi.com This technique has proven effective for creating dipeptide systems with various N-terminal protecting groups, such as Fmoc, Boc, and Z. mdpi.com Optimization studies have shown that at a microwave power of 250 W, dipeptide formation can be achieved in as little as 20 minutes with high yields (up to 90%). mdpi.com

Microwave assistance has also been applied to the synthesis of peptidomimetics. For instance, an environmentally friendly, solution-phase synthesis of trans-δ-aminopent-3-enoic acid (trans-δ-Apa) and its dipeptide derivatives utilizes low power and short coupling times under microwave irradiation. rsc.org This approach is scalable and has been demonstrated on a gram scale. rsc.org Furthermore, microwave irradiation is a key step in the synthesis of diketopiperazines (DKPs), which are cyclic dipeptides. The cyclization of Nα-Boc-dipeptidyl esters in water under microwave heating is a rapid and efficient method for producing these structures. mdpi.com

| Method | Reagents/Conditions | Key Findings | Reference(s) |

| TiCl₄-assisted coupling | TiCl₄, Microwave (250 W) | Rapid synthesis (20-40 min), high yields (65-90%). Compatible with Fmoc, Boc, and Z protecting groups. | mdpi.com |

| Peptidomimetic Synthesis | HBTU/HOBt/DIEA, Microwave | Efficient synthesis of non-proteogenic delta-amino acids and peptides. Reduced reaction times. | rsc.org |

| Diketopiperazine (DKP) Synthesis | Nα-Boc-dipeptidyl esters, Water, Microwave | Rapid and highly efficient cyclization to form cis-DKPs. | mdpi.com |

Conventional chemical peptide synthesis proceeds in the C→N direction. orgsyn.orgnih.gov However, ribosomal protein synthesis in nature occurs in the opposite, N→C direction. orgsyn.org Mimicking this natural strategy in the lab, known as "inverse" or N→C direction synthesis, has been a long-standing challenge, primarily due to the high risk of racemization at the C-terminal amino acid stereocenter. orgsyn.orgnih.gov

Recent breakthroughs have provided new methods to address this challenge. One innovative approach avoids the traditional activation of the carboxylic acid group and instead uses activated α-aminoesters. orgsyn.orgresearchgate.net These activated intermediates, such as N-acyl imidazoles formed from the reaction of α-aminoesters with N,N'-carbonyldiimidazole (CDI), can react with a free amino acid under mild conditions. orgsyn.orgresearchgate.net The addition of catalytic amounts of copper(II) bromide (CuBr₂) and 1-hydroxybenzotriazole (B26582) (HOBt) can have a synergistic effect, improving yields. orgsyn.org This method has been successfully applied to the synthesis of dipeptides and even a model tetrapeptide in the challenging N→C direction without detectable racemization, even with sensitive amino acids like cysteine. orgsyn.orgresearchgate.net This strategy offers a more atom-economical alternative to traditional methods and paves the way for iterative peptide synthesis in the "natural" direction. orgsyn.orgnih.gov

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for creating novel molecules with enhanced properties, such as resistance to proteolytic degradation. mdpi.com Several methods have been developed to synthesize dipeptides and larger peptides containing these modified building blocks.

One strategy involves the use of proteases, which are enzymes that normally break peptide bonds, as ligases to form them. For example, the cysteine protease papain has been used to generate a tripeptide containing the non-canonical amino acid α-aminoisobutyric acid. mdpi.com Chemoenzymatic approaches also provide a powerful route; for instance, a promiscuous transaminase has been identified that can convert a range of diketoacids into the corresponding α-amino acids, which can then be incorporated into peptides. researchgate.net

Ribosomally-mediated synthesis has also been adapted to handle ncAAs. Modified ribosomes have been engineered that can incorporate various modified amino acids, including D-amino acids, β-amino acids, and even dipeptides themselves, into growing polypeptide chains. nih.gov This is often achieved using a suppressor tRNA that has been chemically acylated with the desired non-canonical dipeptide. nih.gov This technique has been used to incorporate a dipeptide consisting of two identical non-proteinogenic amino acids into a protein. nih.gov

| Non-Canonical Building Block | Synthetic Strategy | Key Features | Reference(s) |

| α-aminoisobutyric acid | Enzymatic Ligation (Papain) | Repurposing proteases to form peptide bonds with ncAAs. | mdpi.com |

| Azacyclic ncAAs | Chemoenzymatic Synthesis | One-pot synthesis using a promiscuous transaminase. | researchgate.net |

| D-amino acids, β-amino acids | Modified Ribosomes | Use of engineered ribosomes and suppressor tRNAs acylated with the ncAA. | nih.gov |

| Dipeptides (non-proteinogenic) | Modified Ribosomes | Incorporation of a full dipeptide unit from an acylated suppressor tRNA. | nih.gov |

N→C Direction Synthesis Methodologies

Biosynthetic Pathways and Mechanisms of this compound Formation

In nature, the formation of alpha dipeptides is a highly regulated process, often integrated within the larger context of protein and natural product biosynthesis.

While ribosomes are primarily known for synthesizing long protein chains, they are also the starting point for the production of certain smaller peptides, including dipeptides. This typically occurs through an indirect route where the ribosome first synthesizes a larger precursor peptide, or proprotein. nih.govcore.ac.uk This proprotein contains the dipeptide sequence embedded within it, flanked by other amino acid residues. core.ac.uk

Following ribosomal synthesis, the proprotein undergoes post-translational modification, a key step of which is enzymatic cleavage. nih.gov Specific proteases recognize and cut the proprotein at defined sites to release the final, active peptide. nih.govcore.ac.uk For example, the biosynthesis of toxic cyclic peptides like amanitins (B175416) and phallotoxins in Amanita mushrooms involves the ribosomal synthesis of a 34-35 amino acid proprotein. core.ac.uk This precursor is then processed by a specific prolyl oligopeptidase (POP), a type of serine protease, which cleaves the proprotein at proline residues flanking the toxin sequence to release the linear peptide, which then cyclizes. core.ac.uk This mechanism of producing a larger precursor followed by enzymatic trimming is a common strategy in the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Systems and this compound Biogenesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular mega-enzymes found in bacteria and fungi that synthesize a wide array of peptides, including alpha dipeptides, without the use of ribosomes. nih.govuzh.ch These enzymatic assembly lines are responsible for producing many clinically important natural products, such as the antibiotic penicillin and the immunosuppressant cyclosporin. nih.govnih.gov The modular architecture of NRPSs allows for the incorporation of both proteinogenic and a vast number of non-proteinogenic amino acids, contributing to the immense structural diversity of their products. tandfonline.commdpi.com

The synthesis of a peptide by an NRPS is a coordinated process involving repeating modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. mdpi.comresearchgate.net A minimal NRPS module consists of three core catalytic domains:

Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid substrate. researchgate.netoup.com It uses ATP to convert the amino acid into an aminoacyl-adenylate intermediate, releasing pyrophosphate. nih.gov The A-domain acts as the "gatekeeper" of the module, determining which building block is incorporated. researchgate.netoup.com

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): This domain covalently binds the activated amino acid. igem.org A phosphopantetheine (PPant) cofactor, attached to a conserved serine residue of the T-domain by a phosphopantetheinyltransferase (PPTase), captures the activated aminoacyl group from the A-domain via a thioester bond, releasing AMP. researchgate.netoup.comigem.org

Condensation (C) domain: This domain catalyzes the formation of the peptide bond. nih.govoup.com It facilitates the nucleophilic attack of the α-amino group of the downstream aminoacyl-T-domain (the acceptor) onto the thioester carbonyl of the upstream peptidyl-T-domain (the donor), thus elongating the peptide chain. nih.govoup.com

For the synthesis of a dipeptide, a dimodular NRPS is typically required. The process begins with the A-domain of the first module activating the first amino acid and its subsequent tethering to the corresponding T-domain. Simultaneously, the second module's A-domain activates the second amino acid, which is then loaded onto its own T-domain. The C-domain located in the second module then catalyzes the formation of a peptide bond between the two amino acids.

A crucial feature of NRPS systems is their ability to introduce stereochemical diversity. Many NRPS modules contain an epimerization (E) domain , which can convert an L-amino acid tethered to the T-domain into its D-amino acid counterpart. nih.gov This allows for the synthesis of dipeptides containing D-amino acids, which are common in many bioactive non-ribosomal peptides. For instance, the ACV synthetase, an NRPS involved in penicillin biosynthesis, contains an E-domain in its final module that epimerizes L-valine to D-valine in the resulting L-α-aminoadipyl-L-cysteinyl-D-valine (ACV) tripeptide. nih.gov

The final step in the synthesis is the release of the completed peptide from the NRPS. This is typically catalyzed by a thioesterase (TE) domain , which is often located at the C-terminus of the final module. researchgate.netnih.gov The TE domain can release the peptide through hydrolysis, resulting in a linear peptide, or through intramolecular cyclization, forming a cyclic peptide. oup.comnih.gov For example, the biosynthesis of the cyclic dipeptide (diketopiperazine) d-Phe-l-Pro is achieved through the spontaneous intramolecular cyclization of the dipeptidyl intermediate formed by the first two modules of the gramicidin (B1672133) S synthetase, GrsA and GrsB1. frontiersin.org

One well-studied example of NRPS-mediated dipeptide synthesis is the formation of brevianamide (B1173143) F (cyclo-L-Trp-L-Pro), a precursor to fumitremorgin-type alkaloids in Aspergillus fumigatus. This reaction is catalyzed by the NRPS FtmA. uniprot.org

ATP-Grasp Enzyme-Mediated Synthesis Pathways

An alternative to ribosomal and NRPS-mediated peptide synthesis is the pathway involving ATP-Grasp enzymes. mdpi.com This superfamily of enzymes, also known as ATP-dependent carboxylate-amine ligases, is widespread in nature and participates in various metabolic processes, including the synthesis of alpha dipeptides. researchgate.netnih.govsci-hub.se The name "ATP-Grasp" comes from the characteristic fold of these enzymes, which consists of two α+β domains that "grasp" an ATP molecule between them. mdpi.comexpasy.org

The catalytic mechanism of ATP-Grasp enzymes involves two main steps and is distinct from that of NRPSs. tandfonline.comtandfonline.com

First, the enzyme activates a carboxylate substrate (the first amino acid) by catalyzing the transfer of the γ-phosphate from an ATP molecule to the carboxyl group. tandfonline.comresearchgate.nettandfonline.com This creates a highly reactive acylphosphate intermediate.

Second, the amino group of the second substrate (the second amino acid) performs a nucleophilic attack on the carbonyl carbon of the acylphosphate intermediate. tandfonline.comtandfonline.com This results in the formation of a peptide (amide) bond and the release of inorganic phosphate (B84403). expasy.orgtandfonline.comebi.ac.uk

A specific subgroup of the ATP-Grasp superfamily, known as L-amino acid ligases (Lals), specializes in catalyzing the formation of dipeptides from two unprotected L-amino acids in an ATP-dependent manner. mdpi.comsci-hub.se Several Lals have been identified and characterized, each with unique substrate specificities. sci-hub.se

| Enzyme | Source Organism | Dipeptide(s) Synthesized (Examples) |

| BacD (YwfE) | Bacillus subtilis | Bacilysin (L-Ala-L-anticapsin), Ala-Gln sci-hub.se |

| RSp1486a | Ralstonia solanacearum | Broad substrate profile, similar to BacD but with different specificities sci-hub.se |

| RizA | Bacillus subtilis | Primarily synthesizes Arg-Xaa dipeptides sci-hub.se |

| TabS | Pseudomonas syringae | Synthesizes various dipeptides, such as histidyl-threonine researchgate.net |

| Carnosine Synthase | Various | Carnosine (β-Ala-His), Anserine (B1665513), Homocarnosine, β-Ala-Lys mdpi.com |

For instance, BacD from Bacillus subtilis is responsible for synthesizing the antifungal dipeptide bacilysin. sci-hub.se It generally prefers non-bulky, neutral amino acids like alanine at the N-terminus and bulkier neutral amino acids like leucine (B10760876) or methionine at the C-terminus. sci-hub.se In contrast, RizA from the same organism predominantly produces dipeptides with arginine at the N-terminus. sci-hub.se Carnosine synthase is another example of an ATP-grasp ligase that, despite its name, shows catalytic promiscuity and can synthesize various dipeptides beyond carnosine, such as β-Ala-Lys. mdpi.com

This pathway is also crucial in primary metabolism, such as in the synthesis of peptidoglycan intermediates for bacterial cell walls. tandfonline.com Here, a series of ATP-Grasp enzymes (MurC, MurD, MurE, and MurF) sequentially add amino acids, including the dipeptide D-Ala-D-Ala, to build the pentapeptide chain. tandfonline.com The D-Ala-D-Ala dipeptide itself is synthesized by the D-alanine-D-alanine ligase (Ddl), a well-characterized ATP-Grasp enzyme. mdpi.comexpasy.org

Regulation of this compound Biosynthesis in Biological Systems (e.g., in microorganisms)

The biosynthesis of alpha dipeptides, whether through NRPS systems or ATP-Grasp enzymes, is a tightly regulated process in microorganisms. This control ensures that these often specialized metabolites are produced only when needed, conserving cellular energy and resources. galaxy.ainumberanalytics.com Regulation can occur at multiple levels, from the transcription of biosynthetic genes to the activity of the enzymes themselves.

Transcriptional Regulation: The genes encoding NRPSs and ATP-Grasp enzymes are frequently organized in biosynthetic gene clusters (BGCs). nih.govnih.gov The expression of these clusters is often controlled by specific transcriptional regulators.

Cluster-Specific Regulators: Many BGCs contain their own regulatory genes, encoding transcription factors that activate the expression of the entire cluster in response to specific signals. nih.govfrontiersin.org For example, in Aspergillus nidulans, the transcription factor ScpR was found to control the expression of the NRPS genes inpA and inpB. asm.org

Global Regulators: The production of dipeptides can also be governed by global regulators that respond to broader environmental cues. In fungi, global regulators like LaeA in Aspergillus fumigatus have been shown to control the expression of numerous secondary metabolite gene clusters, including many NRPSs. plos.org Deletion of laeA results in significantly reduced expression of genes in 13 of 22 secondary metabolite clusters. plos.org Similarly, in Bacillus subtilis, the protein AbrB acts as a repressor for the dciA operon, which encodes a dipeptide transport system, and its expression is linked to the master regulator for sporulation, Spo0A. nih.gov Environmental conditions such as osmotic stress can also trigger the upregulation of dipeptide synthesis genes, as seen with the asnO-ngg cluster responsible for producing N-acetylglutaminylglutamine amide (NAGGN) in Sinorhizobium meliloti. pnas.org

Feedback Inhibition: A common mechanism for regulating metabolic pathways is feedback inhibition, where the final product of the pathway inhibits the activity of an early enzyme in the same pathway. galaxy.aibioninja.com.au This is a rapid and efficient way to control the metabolic flux. The end product typically binds to an allosteric site on the enzyme, a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity. galaxy.aibioninja.com.aunumberanalytics.com In the context of dipeptide synthesis, if the concentration of a specific dipeptide becomes sufficiently high, it could bind to and inhibit the NRPS or ATP-Grasp enzyme responsible for its production, thus preventing its over-accumulation. bioninja.com.auvaia.com For example, in the biosynthesis of the amino acid isoleucine from threonine, isoleucine itself acts as a non-competitive inhibitor of the first enzyme in the pathway, threonine deaminase. bioninja.com.au This principle ensures that the cell only synthesizes what it needs. numberanalytics.comvaia.com

Quorum Sensing: The production of some dipeptides, particularly cyclic dipeptides (diketopiperazines or DKPs), is linked to quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.gov In some cases, the dipeptides themselves act as QS signal molecules. nih.govunc.edu For instance, various cyclic dipeptides, such as cyclo(Pro-Phe) and cyclo(Pro-Tyr), have been identified as QS autoinducers in Serratia odorifera. nih.gov The synthesis of these signaling molecules can be regulated by the QS system itself, creating a feedback loop. These dipeptides can then influence various physiological processes, including the production of virulence factors or biofilm formation in other bacteria like Pseudomonas aeruginosa. mdpi.comacs.org The biosynthesis of at least one of these signaling molecules, cyclo(Tyr-Ile), in S. odorifera has been attributed to an NRPS. nih.gov

Structural Analysis and Conformational Landscapes of Alpha Dipeptides

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable tools for investigating the three-dimensional structures of alpha dipeptides in solution. These techniques exploit the interaction of electromagnetic radiation with the molecule to reveal information about bond vibrations, electronic transitions, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of alpha dipeptides. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and spatial proximity of atoms within the molecule.

One-dimensional (1D) NMR, particularly proton (¹H) NMR, offers fundamental insights into the structure of alpha dipeptides. The chemical shift of a proton, its position in the NMR spectrum, is highly sensitive to its local electronic environment. For instance, the chemical shifts of the α-protons are influenced by the order of the amino acids in the dipeptide sequence. acs.orgwalisongo.ac.id A comparative analysis of the ¹H NMR spectra of dipeptides with the same amino acid constituents but in a different order reveals distinct differences in the α-proton chemical shifts. acs.orgwalisongo.ac.id For example, in alanine-phenylalanine (Ala-Phe) and phenylalanine-alanine (Phe-Ala) dipeptides, the α-proton of alanine (B10760859) is observed at a different chemical shift than the α-proton of phenylalanine, allowing for their distinction. walisongo.ac.id

Furthermore, the vicinal (three-bond) coupling constant, ³J(HN,Hα), which is the coupling between the amide proton (HN) and the α-proton (Hα), provides valuable information about the backbone dihedral angle φ. nih.govmdpi.com This coupling constant can be related to the torsion angle through the Karplus equation. mdpi.com The value of ³J(HN,Hα) is a population-weighted average of the conformers present in solution, making it a key parameter for assessing conformational preferences. nih.govmdpi.comresearchgate.net For instance, the ³J(HN,Hα) coupling constants for the alanine dipeptide in water and DMSO are different, indicating a significant shift in the conformational equilibrium between these solvents. pnas.org

| Proton Type | Typical Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| Amide (NH) | ~8.2-8.3 | Hydrogen bonding, solvent exposure, neighboring residues |

| α-Proton (Hα) | ~4.3-4.6 | Amino acid sequence, secondary structure |

| β-Protons (Hβ) | >2.2 (upfield) | Side chain identity and conformation |

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for resolving spectral overlap and obtaining detailed structural assignments and conformational analysis of alpha dipeptides. walisongo.ac.iduzh.ch

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar (through-bond) couplings between protons. acs.orgwalisongo.ac.id In the context of dipeptides, COSY spectra are used to assign all the proton peaks within the more complex 1D ¹H spectrum by identifying which protons are coupled to each other within the same amino acid residue. acs.orgwalisongo.ac.id

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect through-space interactions between protons that are close to each other (typically within 5 Å). These experiments are crucial for determining the three-dimensional structure of peptides. uzh.ch Sequential dαΝ-crosspeaks in a NOESY spectrum, which indicate a close proximity between the α-proton of one residue and the amide proton of the next, are characteristic of extended conformations like β-sheets and random coils. uzh.ch

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are heteronuclear 2D NMR experiments that correlate the chemical shifts of protons with those of directly bonded (HSQC) or long-range coupled (HMBC) heteronuclei, such as ¹³C and ¹⁵N. These techniques are invaluable for unambiguous resonance assignment, especially in larger or more complex peptides.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of alpha dipeptides in solution. americanpeptidesociety.orgcreative-proteomics.comportlandpress.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. americanpeptidesociety.orglibretexts.org The peptide bond itself is a chromophore that absorbs in the far-UV region (180-240 nm), and its CD spectrum is highly sensitive to the backbone conformation. libretexts.orgpnas.org

Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectral signatures. americanpeptidesociety.orglibretexts.org A lesser-known but significant conformation, the polyproline II (PPII) helix, is also readily identifiable by CD. pnas.orgresearchgate.netacs.org The PPII conformation is characterized by a strong negative band around 195-205 nm and a weak positive band around 215-220 nm. pnas.orgresearchgate.netacs.orgnih.gov

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~190 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Polyproline II (PPII) | ~215-220 | ~195-205 |

| Random Coil | Less defined peaks, often a negative band around 200 nm |

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques that provide insights into the conformational preferences of alpha dipeptides by probing the vibrational modes of their chemical bonds. nih.govresearchgate.netacs.org The much shorter timescale of vibrational spectroscopy compared to NMR allows for the characterization of short-lived conformational states. nih.govacs.org

The amide bands in the IR and Raman spectra are particularly informative about peptide conformation. researchgate.netbio-structure.comspectroscopyonline.com The most commonly studied are the Amide I, Amide II, and Amide III bands. researchgate.net

Amide I (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration. researchgate.netbio-structure.com Its frequency is sensitive to hydrogen bonding and secondary structure. For instance, bands in the range of 1650-1660 cm⁻¹ are often associated with α-helical structures, while those between 1620-1640 cm⁻¹ and 1690-1700 cm⁻¹ are indicative of β-sheets. researchgate.net

Amide II (1480-1575 cm⁻¹): Results from a coupling of the N-H in-plane bending and C-N stretching modes. researchgate.net

Amide III (1200-1350 cm⁻¹): A complex mode involving C-N stretching and N-H bending. researchgate.netbio-structure.com The amide III region is particularly useful for distinguishing between different backbone conformations. pnas.org

Studies have shown a correlation between the frequency of the Amide I band and the ³J(HN,Hα) coupling constant from NMR, indicating that both are reporters of the dihedral angle φ. nih.govresearchgate.netacs.org Furthermore, the intensities of components within the Amide III band in IR spectra and skeletal vibrations in Raman spectra can be used to estimate the populations of PII, β, and αR conformations. nih.govresearchgate.netacs.org For example, research on alanine dipeptide has shown that it predominantly adopts a PII conformation, while the population of the β conformation increases in valine dipeptides. nih.govresearchgate.netacs.org

Raman spectroscopy is also sensitive to skeletal vibrations, which can be conformation-dependent. researchgate.net In the Raman spectrum of alanine dipeptide, distinct bands in the 810-950 cm⁻¹ region have been assigned to the αR, PII, and β conformations, allowing for the estimation of their relative populations. researchgate.net

| Vibrational Band | Frequency Range (cm⁻¹) | Conformational Assignment |

|---|---|---|

| Amide III | 1317–1306 | PII |

| 1304–1294 | αR | |

| 1294–1270 | β | |

| Raman Skeletal (Alanine Dipeptide) | ~920 | αR |

| ~860 | PII | |

| ~843 | β |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of alpha dipeptides. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it becomes a valuable tool for sequence determination and isomer differentiation. acs.orgresearchgate.netnih.gov

In electrospray ionization (ESI), a common ionization method, dipeptides can be observed as protonated molecules [M+H]⁺ or adducts with metal ions like sodium [M+Na]⁺ or lithium [M+Li]⁺. acs.orgresearchgate.netresearchgate.net The fragmentation patterns of these ions upon collision-induced dissociation (CID) can be highly informative.

For protonated dipeptides with an α-linkage, characteristic fragmentations include the elimination of water and the formation of an immonium ion corresponding to one of the amino acid residues. researchgate.net However, for some dipeptides, especially those containing proline, the fragmentation of the protonated molecule may yield limited structural information. researchgate.net In such cases, analyzing the fragmentation of sodiated or lithiated adducts can be more fruitful, as the metal ion can alter the fragmentation pathways and promote sequence-specific cleavages, such as the formation of c₁ and y₁-type fragment ions. acs.orgresearchgate.net

The fragmentation patterns can also be used to differentiate between isomeric dipeptides. For instance, α,β- and β,α-peptides can be distinguished based on the characteristic losses from their protonated or deprotonated molecules in positive and negative ion ESI-MS, respectively. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

X-ray Crystallography and Electron Diffraction Studies for Solid-State Conformations

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state at atomic resolution. This technique has been extensively applied to alpha dipeptides to understand their intrinsic conformational preferences and intermolecular interactions, such as hydrogen bonding, which dictate their packing in a crystal lattice. nih.govresearchgate.net

The analysis of dipeptide crystal structures reveals that they often self-assemble into ordered patterns, such as infinite parallel β-sheet structures, mediated by intermolecular hydrogen bonds between the N-terminal amino groups and C-terminal carboxylate groups. researchgate.netnih.gov For example, the crystal structure of a dipeptide containing β-alanine and meta-aminobenzoic acid showed a self-assembled, infinite parallel β-sheet structure. nih.gov The conformation of the dipeptide backbone and the orientation of the side chains are precisely determined. Studies on various dipeptides, including those with non-standard amino acids like α-aminoisobutyric acid (Aib), have revealed their high propensity to form β-turns and 3₁₀-helical structures. acs.org The precise torsion angles (φ and ψ) that define the backbone conformation are a key output of these studies. acs.orgcapes.gov.br

Electron diffraction complements X-ray crystallography, particularly for studying very small crystals or thin films. Selected area electron diffraction patterns can confirm the crystalline nature of dipeptide assemblies, showing sharp spots that indicate an ordered, periodic structure. researchgate.netresearchgate.net Molecular orbital constrained electron diffraction studies have also been used to perform conformational analysis of related small molecules, demonstrating the power of diffraction methods. acs.org

Table 2: Crystallographic Data for the Dipeptide Boc-Aib-L-Mag-NHBzl

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.940(1) |

| b (Å) | 13.987(2) |

| c (Å) | 16.920(2) |

| φ (Aib) | 55.9° |

| ψ (Aib) | 39.0° |

| φ (Mag) | -84.3° |

| ψ (Mag) | -1.5° |

| Conformation | Type I β-turn |

This table presents selected crystallographic data from the X-ray diffraction analysis of a terminally protected dipeptide amide. acs.org

Computational and Theoretical Conformational Analysis

While experimental methods provide invaluable snapshots of dipeptide structures, computational and theoretical approaches are essential for exploring their full conformational landscapes and the dynamics of their interconversion.

Molecular Dynamics (MD) Simulations of Alpha Dipeptide Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For alpha dipeptides, MD simulations provide a dynamic picture of their conformational flexibility in various environments, such as in a vacuum, in water, or in other solvents like ionic liquids. acs.orgnih.gov These simulations can reveal the relative populations of different conformers and the pathways for transitioning between them. windows.net

Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes

Quantum Mechanical (QM) calculations provide a highly accurate method for determining the energies of different molecular conformations. These calculations are used to construct potential energy surfaces (PES) or conformational energy landscapes, which map the energy of a dipeptide as a function of its geometry, typically the backbone dihedral angles φ and ψ (a Ramachandran plot). nih.govresearchgate.net

By identifying the low-energy regions on this landscape, QM methods can predict the most stable conformers. acs.org Techniques like Density Functional Theory (DFT) are widely used to map the energy landscapes of the 20 proteinogenic amino acids and their corresponding 484 dipeptides. nih.gov These studies have shown how the character of an amino acid side chain significantly influences the accessible conformational space. nih.gov QM calculations have also been used to investigate the stability of specific conformations, such as the αR and γ conformations of alanine dipeptide in explicit water, supporting experimental observations. acs.org The results from QM calculations serve as crucial benchmarks for developing and refining the more computationally efficient molecular mechanics force fields used in MD simulations. nih.gov

Ab initio molecular orbital theory represents a class of QM methods that calculate molecular properties from first principles, without reliance on empirical parameters. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to perform high-accuracy calculations on dipeptides to understand the fundamental interactions governing their structure. nih.govarxiv.org

Ab initio studies have been instrumental in constructing detailed conformational energy maps for model dipeptides like N-acetyl-N'-methylalaninamide (alanine dipeptide). researchgate.netacs.org These calculations elucidate the energetic consequences of steric repulsions, such as those between the methyl group of alanine and the peptide backbone, which restrict the allowed conformational space compared to glycine (B1666218) dipeptide. researchgate.netresearchgate.net For instance, ab initio calculations have shown that for the alanine dipeptide, one of the C₇ hydrogen-bonded conformations is no longer a low-energy region due to these repulsions. researchgate.net Such studies provide benchmark data on the relative energies of key conformations (e.g., C₅, C₇eq, β₂) and the energy barriers between them, offering deep insight into the intrinsic folding preferences of the peptide backbone. researchgate.netacs.org

Table 3: Relative Energies of Alanine Dipeptide Conformers from QM Calculations

| Conformer | Description | Relative Energy (kcal/mol) (BLYP/TZVP+) |

| C₇eq | γ-turn | 0.00 |

| C₅ | β-turn | 1.05 |

| C₇ax | Axial γ-turn | 2.59 |

| β₂ | Extended | 2.92 |

| αL | Left-handed helix | 3.52 |

| α' | - | 4.88 |

This table shows relative energies for stable conformers of alanine dipeptide calculated using Density Functional Theory. researchgate.net

Density Functional Theory (DFT) Approaches to this compound Structure

Density Functional Theory (DFT) has become a widely used method for calculating the structures and energies of medium-sized biological molecules. ajol.info Its ability to provide accuracy comparable to non-empirical calculations, while being computationally less demanding, makes it particularly suitable for studying the conformational preferences of dipeptides. ajol.infonih.gov DFT methods, especially hybrid functionals like B3LYP, are frequently employed to optimize the geometry of dipeptide structures and to understand the influence of various factors on their stability. ajol.inforesearchgate.net

In a study on the Val-Trp dipeptide, researchers used DFT at the B3LYP/6-31+G(d,p) level of theory to optimize the most stable folded and extended conformations that were initially identified using molecular mechanics. ajol.info The results indicated that the most stable conformation was a folded structure, and dispersion interactions were a significant stabilizing factor due to the large side chains. ajol.info The study also revealed that the redistribution of charges upon folding leads to a decrease in the molecule's dipole moment. ajol.info

Another investigation focused on a series of dipeptides with valine at the N-terminus and eight different amino acids at the C-terminus. researchgate.net Using DFT calculations at the 6-31g* basis set, this study analyzed various geometrical parameters, including bond lengths and angles, to understand how the amino acid sequence affects the dipeptide structure. researchgate.net The analysis of dihedral angles showed deviations from planarity, which were attributed to the combined effects of steric hindrance from the side chains (-R groups) and intramolecular hydrogen bonding. researchgate.net

Furthermore, a comprehensive conformational analysis of n-formyl-d-serine-d-alanine-NH2 dipeptide was conducted using DFT methods (B3LYP, B3LYP‒D3, and M06‒2X) with the 6‒311 + G (d,p) basis set in both gas and water phases. nih.gov Out of 243 possible conformers, 87 stable ones were located. nih.gov The study found that the most stable conformer, γD–γL, exists in the β‒turn region of the Ramachandran map, suggesting that the serine-alanine dipeptide model tends to adopt a β‒turn conformation. nih.gov This stability was attributed to the presence of three intramolecular hydrogen bonds. nih.gov

The choice of DFT functional and basis set can influence the results. For instance, a study on 20 natural α-amino acids, 400 dipeptides, and 8000 tripeptides highlighted that hybrid density functionals like M06-2X, B3LYP, CAM-B3LYP, PBE0, and ωB97XD, in conjunction with various basis sets, are effective in calculating molecular polarizabilities. nih.gov This indicates the versatility of DFT in exploring not just structural but also electronic properties of dipeptides.

Table 1: DFT Functionals and Basis Sets Used in Dipeptide Studies

| Dipeptide/System Studied | DFT Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Val-Trp dipeptide | B3LYP | 6-31+G(d,p) | Folded conformation is most stable; dispersion interactions are key. | ajol.info |

| Val-X dipeptides (X = 8 different amino acids) | Not specified | 6-31g* | Side chain steric hindrance and H-bonding cause deviation from planarity. | researchgate.net |

| n-formyl-d-serine-d-alanine-NH2 | B3LYP, B3LYP‒D3, M06‒2X | 6‒311 + G (d,p) | Most stable conformer adopts a β‒turn stabilized by three H-bonds. | nih.gov |

| 400 dipeptides | M06-2X, B3LYP, CAM-B3LYP, PBE0, ωB97XD | 6-311G(d,p), Def2-SVP, etc. | Hybrid functionals are effective for calculating molecular polarizabilities. | nih.gov |

Molecular Mechanics (MM) Studies on Dipeptide Models

Molecular mechanics (MM) force fields are a primary tool for simulating peptides and proteins to study their conformational flexibility. ajol.info These methods calculate the conformational potential energy of a molecule as a sum of nonvalent, electrostatic, torsion interactions, and hydrogen bond energies. ajol.info MM is particularly useful in the initial stages of conformational analysis to identify stable structures before more computationally intensive methods like DFT are applied. ajol.info

A study on the Val-Trp dipeptide utilized MM to investigate 108 different conformations by varying the main chain (φ, ψ, ω) and side chain (χ) torsion angles. ajol.info The calculations revealed that both folded and extended shapes are nearly equally probable for this dipeptide, with 11% of the conformations having a relative energy within 3 kcal/mol. ajol.info The most stable folded and extended conformations identified through MM were then used as starting points for DFT calculations. ajol.info

In another study, MM and conformational analysis methods were used to perform energy calculations on model peptides containing diphenylalanine and its derivatives, as well as triphenylalanine residues. nih.gov The energies were calculated as a function of the backbone torsion angles (φ and ψ), and the results were presented as isoenergy contours in the φ-psi space. nih.gov The findings showed that the conformational preferences of peptides with diphenylalanine are sensitive to the side-chain torsion. nih.gov The low-energy conformations adopted structures characteristic of regular secondary structures like the α-helix and γ-turn. nih.gov

The accuracy of MM force fields in representing the conformational landscape of dipeptides in solution is a subject of ongoing research. A comparative study of alanine and glycine dipeptides in water using a combined quantum mechanics/molecular mechanics (QM/MM) force field and several standard MM force fields (amber, charmm) found that the QM/MM simulation results showed greater similarity to distributions observed in high-resolution protein structures. researchgate.net For alanine dipeptide, many MM force fields predict that the β-sheet conformer is the most stable in water. researchgate.net However, the frequency of transitions between different conformational states was found to be lower with the amber and charmm force fields compared to QM/MM simulations, indicating higher energy barriers between states in the MM models. researchgate.net

Table 2: Molecular Mechanics Studies on Dipeptide Models

| Dipeptide Model | MM Methodology | Key Findings | Reference |

|---|---|---|---|

| Val-Trp | Varied main and side chain torsion angles (108 conformations) | Folded and extended conformations are nearly equiprobable. | ajol.info |

| Diphenylalanine and triphenylalanine derivatives | Calculated energies as a function of φ and ψ | Low-energy conformations include α-helix and γ-turn structures. | nih.gov |

| Alanine and Glycine dipeptides in water | Comparison of MM force fields (amber, charmm) with QM/MM | MM force fields show narrower distributions and higher energy barriers between states compared to QM/MM. | researchgate.net |

Conformational Searching Algorithms and this compound Geometries

Identifying the low-energy conformations of a dipeptide is a critical step in understanding its structure and function. This is achieved through various conformational searching algorithms that explore the potential energy surface (PES) of the molecule. The complexity of this surface, with its multiple local minima, makes exhaustive searches computationally prohibitive for all but the smallest molecules. uni-muenchen.denomad-laboratory.de

One common approach involves systematically exploring the conformational space defined by the backbone dihedral angles φ and ψ. rsc.org For instance, in a study of dipeptide zwitterions in aqueous solution, the PES was mapped as a function of these angles. rsc.org The initial geometries for optimization were selected from this map, and the geometries were then optimized using algorithms like the residual minimization method with direct inversion in the iterative subspace (RMM-DIIS) or the conjugate gradient algorithm. rsc.org

Genetic algorithms represent a more sophisticated search strategy. nomad-laboratory.de These algorithms are designed to efficiently sample the low-energy portion of the conformational space. nomad-laboratory.de They work by generating an initial population of conformers, and then applying operations analogous to biological evolution, such as breeding and mutation, to create new generations of conformers. nih.gov Each new conformer is then subjected to local geometry optimization. nomad-laboratory.de To enhance efficiency, these algorithms often include features like blacklisting already evaluated conformers to avoid redundant calculations. nomad-laboratory.de The performance of a genetic algorithm was assessed using a reference dataset of amino acid dipeptide conformers, demonstrating its utility in identifying not just the global minimum but all conformers within a specific energy window. nomad-laboratory.de

The choice of active parameters for the search is crucial. Selecting dihedral angles in the middle of a peptide chain can lead to a more effective exploration of a larger conformational space compared to selecting angles at the termini. uni-muenchen.de For larger systems, where a global minimum is the primary interest, algorithms like sniffer combine molecular dynamics steps with gradient optimization to locate the most energetically favorable structure. uni-muenchen.de

Table 3: Conformational Searching Algorithms for Dipeptides

| Algorithm Type | Description | Application Example | Reference |

|---|---|---|---|

| Systematic Search | Explores the potential energy surface by systematically varying key dihedral angles (e.g., φ, ψ). | Mapping the PES of dipeptide zwitterions to identify stable conformations for optimization. | rsc.org |

| Genetic Algorithm | Uses principles of evolution (breeding, mutation) to efficiently search for low-energy conformers. | Identifying the global minimum and other low-energy conformers of amino acid dipeptides from a reference dataset. | nomad-laboratory.de |

| Combined MD and Gradient Optimization | Uses molecular dynamics to perturb the structure and gradient optimization to find local minima. | The sniffer program used to find the global minimum of conformationally flexible systems. |

uni-muenchen.de |

Theoretical Studies on Hydrogen Bonding Patterns and Double Helix Formation in Alpha Peptides

Theoretical studies, primarily using ab initio molecular orbital theory, have been instrumental in understanding the principles of secondary structure formation in peptides, including the formation of helices. These studies provide a comprehensive overview of possible hydrogen bonding patterns and their relative stabilities.

A theoretical investigation into double helix formation in alpha-peptides provided a complete survey of all possible hydrogen bonding patterns for both antiparallel and parallel strand orientations. nih.gov The study, based on ab initio molecular orbital theory, concluded that the most stable double helices belong to the antiparallel group. nih.gov A significant finding was that these stable double helices can only be formed if the peptide strands are composed of alternating L- and D-amino acids. nih.gov The stability of these double helices was also compared to that of competing single-stranded helices, providing insights that are valuable for the rational design of structures like membrane channels. nih.gov

Similar theoretical approaches have been applied to hybrid peptides. For instance, a study on α,β-hybrid peptides provided a complete overview of all possible helical folding patterns and their stabilities. nih.gov The results indicated a significant intrinsic potential for backbone folding. nih.gov It was found that in more apolar environments, mixed or β-helices are most stable, while polar environments favor helices where the hydrogen bonds all point in the same direction. nih.gov These theoretical predictions were confirmed by experimental studies. nih.gov

In α,γ- and β,γ-hybrid peptides, a systematic conformational search using ab initio MO theory revealed a large number of helix conformers with widely varying energies. acs.org These conformers could be categorized into three groups based on the direction of their hydrogen bonds: all forward, all backward, or alternating (mixed). acs.org The study found that the most stable helices of β,γ-hybrid peptides mimic the structure of native α-peptide helices, like the well-known α-helix. acs.org

The role of side chains in stabilizing helical structures has also been a focus of theoretical work. Atomic simulation studies of alanine-rich peptides in explicit water showed that the guanidinium (B1211019) group in arginine side chains can interact with a carbonyl group four residues upstream, effectively shielding the backbone hydrogen bond from the solvent. pnas.org This desolvation of the backbone is an important factor in stabilizing the α-helical conformation. pnas.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Alanine |

| Arginine |

| Diphenylalanine |

| Glycine |

| Serine |

| Triphenylalanine |

| Tryptophan |

| Valine |

| Val-Trp dipeptide |

| n-formyl-d-serine-d-alanine-NH2 |

Molecular Interactions and Recognition Mechanisms of Alpha Dipeptides

Interactions with Macromolecules

Alpha dipeptides engage in a sophisticated interplay with various biological macromolecules, a process dictated by a combination of noncovalent forces. These interactions are foundational to their biological roles, from enzymatic substrates to signaling molecules.

Binding to Enzymes and Receptor Proteins: Mechanistic Insights

The binding of alpha dipeptides to the active or allosteric sites of enzymes and receptors is a highly specific process, driven by a synergy of molecular interactions. The specificity of these interactions is crucial for their function, such as in the case of dipeptidyl peptidase 4 (DPP-IV), which selectively cleaves dipeptides from the N-terminus of polypeptides. The binding of substrates to DPP-IV is critically dependent on the recognition of the P1 amino acid by a hydrophobic S1 binding pocket and the coordination of the positively charged N-terminus by negatively charged glutamic acid residues (E205 and E206). plos.org Mutagenesis studies have confirmed that the loss of these negative charges significantly impairs substrate binding. plos.org

Similarly, dipeptides can act as inhibitors of enzymes like α-glucosidase. The inhibitory mechanism involves the dipeptide binding to the enzyme's catalytic site through a combination of hydrophobic effects, hydrogen bonding, and van der Waals forces. mdpi.com This binding modulates the conformation of catalytic amino acid residues, thereby reducing the enzyme's activity. mdpi.com In other instances, such as with the bacterial virulence factor LasB, N-alpha-mercaptoacetyl dipeptides (NAMdPs) establish inhibitory electrostatic interactions between their mercaptoacetyl group and a zinc ion and a histidine residue (His223) within the active site.

Enzyme-linked receptors often rely on ligand-induced dimerization for activation. nih.gov A dipeptide, acting as a ligand, binds to the extracellular domains of two receptor monomers, causing a conformational change that brings them together. nih.gov This dimerization activates the intrinsic kinase activity of the receptor's intracellular domains, often through a process of cross-phosphorylation, initiating a downstream signaling cascade. nih.govmdpi.com

Table 1: Examples of Alpha Dipeptide-Macromolecule Interactions

| Dipeptide/Class | Target Macromolecule | Key Interaction Types | Mechanistic Insight |

|---|---|---|---|

| Generic Dipeptides | Dipeptidyl Peptidase 4 (DPP-IV) | Electrostatic, Hydrophobic | The N-terminus interacts with glutamic acid residues (E205, E206), while the P1 residue fits into a hydrophobic pocket. plos.org |

| Inhibitory Dipeptides | α-Glucosidase | Hydrogen Bonding, Hydrophobic Effects | Binds to the catalytic site, altering its conformation and inhibiting glucose production. mdpi.com |

| N-alpha-mercaptoacetyl dipeptides (NAMdPs) | Pseudomonas elastase (LasB) | Electrostatic Interaction, Metal Coordination | The mercaptoacetyl group interacts with a Zn2+ ion and His223 in the active site. |

| Dipeptide Ligands | Enzyme-Linked Receptors | Conformational Change | Induces receptor dimerization and activation of intracellular kinase domains. nih.gov |

| Indole-conjugated Dipeptides | DNA Gyrase | π-π Stacking, Hydrogen Bonding | The indole (B1671886) moiety engages in π-π stacking with DNA bases, while other parts of the peptide form hydrogen bonds with enzyme residues. rsc.org |

Association with Membrane Components: Theoretical and Experimental Models

Alpha dipeptides and alpha-helical peptides interact with lipid bilayers through a complex series of events that are critical for their transport and function. Often unstructured in aqueous solutions, many peptides adopt a defined secondary structure, such as an alpha-helix, upon encountering a membrane surface. acs.orgmdpi.com This folding is driven by the amphipathic nature of the peptide, where hydrophobic residues partition into the nonpolar lipid core and hydrophilic or charged residues remain exposed to the aqueous environment or interact with polar lipid headgroups. acs.org

Theoretical and experimental models reveal that the initial association is frequently governed by electrostatic interactions, especially for cationic peptides interacting with negatively charged bacterial membranes. researchgate.net Molecular dynamics simulations show that positively charged residues, like lysine (B10760008) and arginine, form favorable interactions with the negatively charged phosphate (B84403) groups of lipids. acs.orgresearchgate.net Following this initial binding, hydrophobic interactions drive the insertion of the peptide's nonpolar side chains into the membrane's core. acs.org

Hydrogen bonding is another key factor. Studies have shown that hydrogen bonds can form between amino acid side chains and the carbonyl or phosphate oxygen atoms of the phospholipids, which is essential for the peptide's insertion and stabilization at the bilayer interface. mdpi.com For example, the model peptide acetyl-Lys(2)-Leu(24)-Lys(2)-amide (L24) adsorbs to the surface of lipid bilayers, with its lysine caps (B75204) anchoring the ends to the polar surface, while the hydrophobic leucine (B10760876) helix resides within the core. nih.gov This interaction can locally disrupt the lipid packing, decrease membrane thickness, and alter mechanical properties like bending elasticity. acs.orgnih.govmdpi.com

Supramolecular Assembly and Self-Organization of Alpha Dipeptides

Beyond individual molecular interactions, alpha dipeptides possess a remarkable capacity for self-organization into well-defined, large-scale supramolecular structures. This "bottom-up" assembly process is driven by a network of noncovalent interactions, including hydrogen bonding, hydrophobic forces, π-π stacking, and electrostatic interactions. frontiersin.org These interactions guide the dipeptide monomers to form hierarchical structures such as nanofibers, nanotubes, nanoribbons, and hydrogels. mdpi.comchemisgroup.us

The diphenylalanine (Phe-Phe) dipeptide, a core recognition motif from the Alzheimer's β-amyloid polypeptide, is one of the most studied examples, capable of forming various nanostructures, including highly ordered nanotubes. frontiersin.orgchemisgroup.us The process begins with the self-assembly of dipeptides into one-dimensional structures like nanofibers, which then entangle to form three-dimensional networks that can trap large amounts of water, resulting in a hydrogel. frontiersin.org

The final architecture is highly dependent on the specific amino acid sequence and external conditions like pH and solvent. researchgate.net For instance, dipeptides with an aromatic amino acid at the N-terminus tend to form nanotubes, while those with a charged residue often form vesicles. researchgate.net Even subtle chemical modifications can have a profound impact. Studies on cyclic dipeptides have shown that the addition of a single methyl group can significantly alter the properties of the resulting supramolecular hydrogel, demonstrating the high degree of tunability in these systems. acs.orgchemrxiv.org The incorporation of non-natural amino acids, such as α,β-dehydrophenylalanine (ΔPhe), can confer resistance to enzymatic degradation and induce specific conformational constraints that favor the formation of stable hydrogels or nanotubes. frontiersin.orgresearchgate.net

Table 2: Supramolecular Structures from Alpha Dipeptides

| Dipeptide | Key Structural Feature | Resulting Supramolecular Structure | Primary Driving Forces |

|---|---|---|---|

| L-Phe-L-Phe | Aromatic side chains | Nanotubes, Nanofibers, Hydrogels frontiersin.orgchemisgroup.us | π-π Stacking, Hydrogen Bonding |

| Leu-ΔPhe | Unsaturated amino acid (ΔPhe) | Stable Hydrogel frontiersin.org | Conformational Constraint, H-Bonding |

| Cyclo-(Leu-Phe) | Cyclic backbone | Robust Hydrogel researchgate.net | Rigid structure, 3D H-bond network researchgate.net |

| Fmoc-dipeptides | N-terminal Fmoc protecting group | Nanostructures, Hydrogels researchgate.net | Aromatic stacking of Fmoc groups |

Ligand-Target Dynamics and Binding Energetics

Understanding the dynamic nature of dipeptide-target interactions and the energetic factors that stabilize these complexes is essential for rational drug design. Computational modeling and structure-activity relationship studies are indispensable tools in this endeavor.

Computational Modeling of this compound-Target Interactions (e.g., Molecular Docking)

Computational methods provide powerful insights into how alpha dipeptides interact with their biological targets at an atomic level. Molecular docking is a primary technique used to predict the preferred binding orientation and conformation of a dipeptide within a receptor's binding site. dovepress.com For example, docking studies were used to investigate the binding of Asp-Phe and Phe-Asp to the allosteric sites of PTP1B and SHP2 phosphatases, revealing that these small peptides could indeed bind and interact with essential residues. dovepress.com Similarly, docking simulations of indole-conjugated dipeptides into the active site of DNA gyrase have helped elucidate their binding modes, highlighting key π-π stacking and hydrogen bond interactions. rsc.org

Docking is often followed by molecular dynamics (MD) simulations to assess the stability of the predicted dipeptide-protein complex over time. rsc.org MD simulations can reveal the dynamic nature of the interactions and are used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com A lower calculated binding energy generally indicates a more stable and favorable interaction. mdpi.com These computational approaches allow for the rapid screening of large libraries of dipeptides against a specific target, prioritizing candidates for experimental validation and providing a structural basis for further optimization. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Modulators

Structure-activity relationship (SAR) studies systematically investigate how modifications to a dipeptide's chemical structure affect its biological activity. These studies are crucial for optimizing lead compounds into potent and selective modulators. For dipeptide inhibitors of enzymes like DPP-IV, SAR studies have revealed several key principles. The presence of a tryptophan residue at the N-terminus and a proline at the C-terminus often enhances inhibitory activity. mdpi.com Furthermore, increased numbers of nitrogen atoms and methyl groups in the dipeptide structure have been correlated with improved DPP-IV inhibition. mdpi.com

In the context of α-glucosidase inhibitors, SAR analysis indicates that lower molecular weight peptides with a high content of hydrophobic amino acids tend to be more potent. mdpi.com A C-terminal arginine residue is particularly beneficial, as it can improve the stability of the peptide-enzyme complex. mdpi.com For dipeptidyl boronate inhibitors of the proteasome, SAR was explored by varying four different substituents, leading to the identification of highly potent compounds. nih.gov These studies also highlighted the critical importance of stereochemistry, as changing the configuration of an amino acid from the R-isomer to the S-isomer resulted in a dramatic loss of activity. nih.gov By systematically correlating structural features with biological function, SAR provides a rational framework for the design of alpha dipeptides with desired therapeutic properties.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Alpha Dipeptides

| Target/Activity | Favorable Structural Feature | Effect on Activity | Reference |

|---|---|---|---|

| DPP-IV Inhibition | Trp at N-terminus, Pro at C-terminus | Increased inhibitory potency | mdpi.com |

| DPP-IV Inhibition | Increased number of nitrogen and methyl groups | Enhanced inhibition | mdpi.com |

| α-Glucosidase Inhibition | High content of hydrophobic amino acids | Increased inhibitory activity | mdpi.com |

| α-Glucosidase Inhibition | Arg at C-terminus | Improves stability of peptide-enzyme binding | mdpi.com |

| Proteasome Inhibition | Specific stereochemistry (R-isomers) | Essential for high potency; S-isomers are inactive | nih.gov |

| ACE Inhibition | C-terminal bulky aromatic residue (P, Y, F) | Preferred for activity | mdpi.com |

Kinetic and Thermodynamic Characterization of this compound Binding (e.g., in vitro assays)

The binding of alpha dipeptides to their protein targets is a thermodynamically controlled process, characterized by specific kinetic and thermodynamic parameters. In vitro assays, particularly isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), have been instrumental in elucidating the energetics and rates of these interactions.

Isothermal titration calorimetry directly measures the heat change (enthalpy, ΔH) upon binding, allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the change in entropy (ΔS). A comprehensive study on the binding of various dipeptides to the E. coli dipeptide-binding protein (DppA) revealed that these interactions are primarily driven by favorable enthalpic changes, suggesting the formation of strong hydrogen bonds and electrostatic interactions within the binding pocket. nih.govnih.gov For instance, the binding of dipeptides like Ala-Phe and Met-Leu to Pseudoalteromonas sp. DppA (PsDppA) is characterized by significant negative enthalpy changes. nih.gov However, for some dipeptides, such as Met-Leu and Gly-Leu, the entropic contribution is also significant, indicating the role of hydrophobic interactions and the displacement of water molecules from the binding site. nih.gov

Table 1: Thermodynamic Parameters of Dipeptide Binding to DppA Proteins

Data sourced from multiple studies. nih.govthermofisher.comkoreascience.kr

Table 2: Kinetic and Thermodynamic Data for DPP-4 Inhibitor Binding

*Kinetic data obtained by Surface Plasmon Resonance (SPR). nih.govfrontiersin.orgasm.org **Thermodynamic data obtained by Isothermal Titration Calorimetry (ITC). nih.govmolbiolcell.org

Role in Molecular Signaling Pathways (Mechanistic Research)

Alpha dipeptides are not merely metabolic intermediates but also function as signaling molecules that can modulate various cellular pathways. Mechanistic research, primarily through in vitro studies and research models, has begun to unravel their roles in enzymatic activity, protein-protein interactions, and signal transduction cascades.

Enzymatic Catalysis and Inhibition by Alpha Dipeptides: In Vitro Studies